molecular formula C5H6N6 B3193431 Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 71680-61-0

Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B3193431
CAS No.: 71680-61-0
M. Wt: 150.14 g/mol
InChI Key: XSCVJHCFMXPRNY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: is an organic compound belonging to the class of heterocyclic compounds It features a fused ring system comprising a pyrazole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

    Reduction: Reduced forms with amine or alkyl groups.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness:

    Electronic Properties: Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has unique electronic properties that make it suitable for specific catalytic and medicinal applications.

    Versatility: Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility in synthetic chemistry.

Properties

CAS No.

71680-61-0

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

InChI

InChI=1S/C5H6N6/c6-4-9-3-1-2-8-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10)

InChI Key

XSCVJHCFMXPRNY-UHFFFAOYSA-N

SMILES

C1=C2N=C(N=C(N2N=C1)N)N

Canonical SMILES

C1=C2N=C(N=C(N2N=C1)N)N

Origin of Product

United States

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